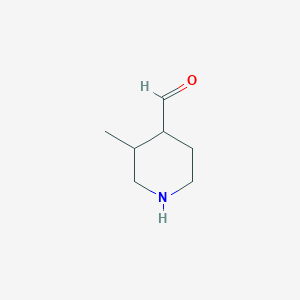![molecular formula C32H29FN4O4 B13486557 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid is a complex organic compound that features a combination of fluorenylmethoxycarbonyl (Fmoc) and piperidine structures
Métodos De Preparación
The synthesis of 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of amino acids using the Fmoc group, followed by coupling reactions with piperidine derivatives. The reaction conditions often involve the use of reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the fluorenylmethoxycarbonyl group allows for oxidation reactions, which can be facilitated by reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine and pyrimidine rings can undergo substitution reactions, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorenylmethoxycarbonyl group can act as a protective group, allowing for selective reactions at specific sites on the molecule. The piperidine and pyrimidine rings can interact with biological targets, influencing pathways involved in cellular processes .
Comparación Con Compuestos Similares
Similar compounds include other Fmoc-protected amino acids and piperidine derivatives. For example:
- 4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(methoxycarbonyl)-L-phenylalanine
- {[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(4-iodophenyl)acetic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid lies in its combination of fluorenylmethoxycarbonyl, piperidine, and pyrimidine structures, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C32H29FN4O4 |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C32H29FN4O4/c1-19-12-13-25(28(33)15-19)26-16-34-29(31(38)39)36-30(26)37-14-6-7-20(17-37)35-32(40)41-18-27-23-10-4-2-8-21(23)22-9-3-5-11-24(22)27/h2-5,8-13,15-16,20,27H,6-7,14,17-18H2,1H3,(H,35,40)(H,38,39) |
Clave InChI |
BRMKPLBXMBUKPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CN=C(N=C2N3CCCC(C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


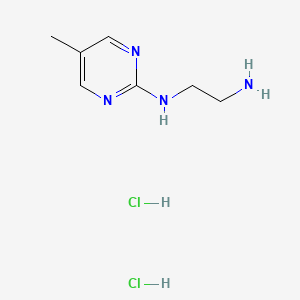
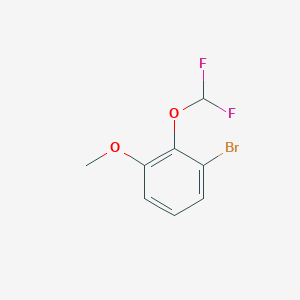
![(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13486491.png)
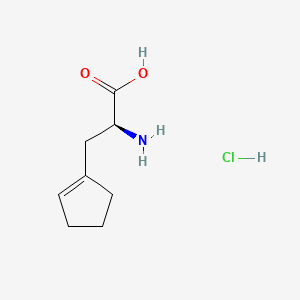
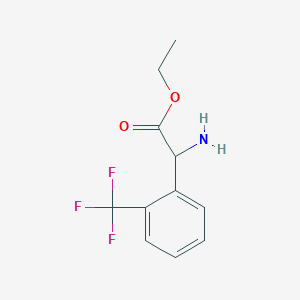
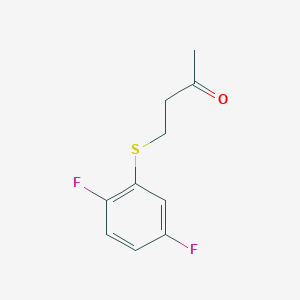
![1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane](/img/structure/B13486509.png)
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
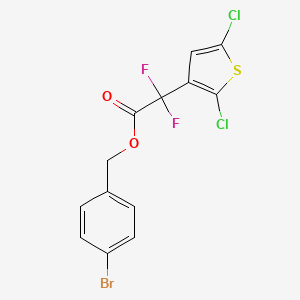
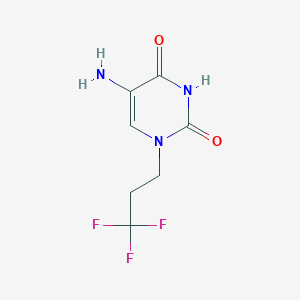
![potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13486531.png)
![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)
![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)
